
(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane” is a chemical compound with the formula C8H8BRFS . It is used as a building block in research . It has been found to be a reagent in the synthesis of Pan-RAF inhibitors, which may be used in the treatment of cancers .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane” can be represented by the SMILES notation: CSC1=CC (Br)=C ©C=C1F . This indicates that the molecule consists of a sulfur atom bonded to a methyl group and a phenyl ring. The phenyl ring is substituted with bromo, fluoro, and methyl groups at positions 5, 2, and 4 respectively .Physical And Chemical Properties Analysis
“(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane” is a solid at room temperature . It has a molecular weight of 235.12 . The compound should be stored at a temperature between 0-8°C .Wissenschaftliche Forschungsanwendungen
Free Radical Reactions
The benzylic position of aromatic compounds is susceptible to free radical reactions. (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane can participate in such reactions, leading to the formation of new carbon-carbon bonds. For instance, it can undergo bromination using N-bromosuccinimide (NBS) as a reagent .
Anti-Virulence Compounds
Researchers have explored compounds targeting iron acquisition in mycobacteria. In this context, (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane derivatives have shown promise as anti-virulence agents. Specifically, they inhibit the salicylate synthase MbtI from Mycobacterium tuberculosis .
Palladium-Catalyzed Reactions
The compound can participate in palladium-catalyzed reactions, including Suzuki-Miyaura coupling. Such reactions enable the construction of complex organic frameworks, making it useful in medicinal chemistry and materials science .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Wirkmechanismus
Mode of Action
Similar compounds have been found to interact with various enzymes and receptors in the body, leading to changes in cellular function .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 23512 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
Eigenschaften
IUPAC Name |
1-bromo-4-fluoro-2-methyl-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGXOZJFSVEVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)SC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

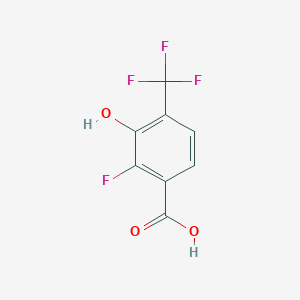
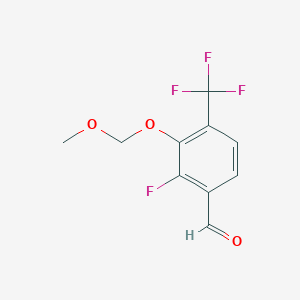
![8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293408.png)
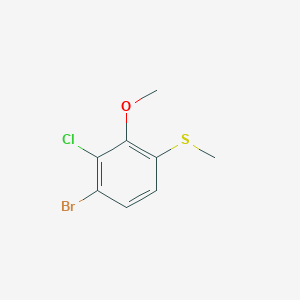
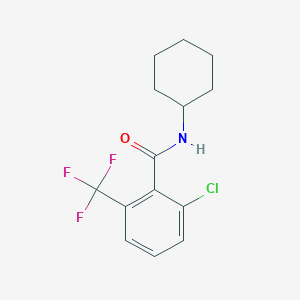
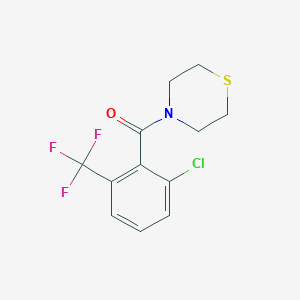
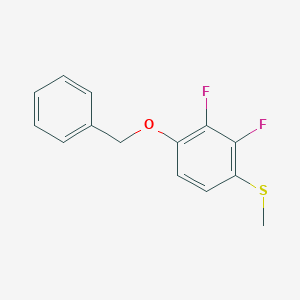
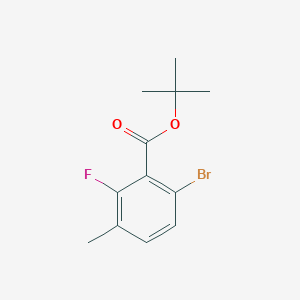

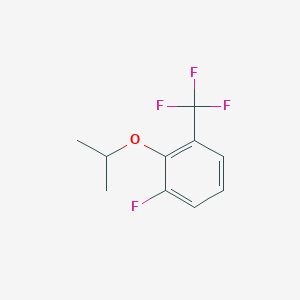
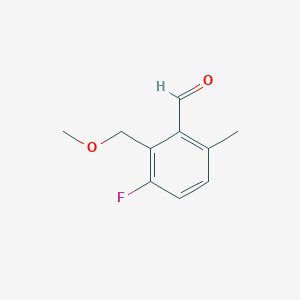

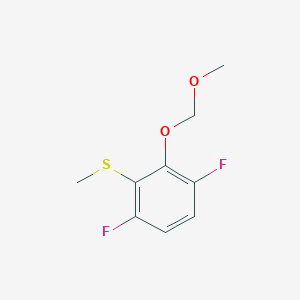
![2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6293495.png)